2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

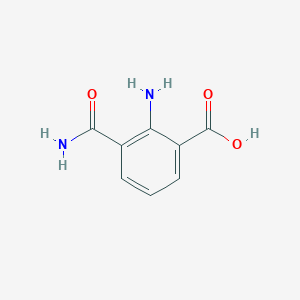

2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as ACQ or NSC 748392 and is a quinoxaline derivative. The focus of

Aplicaciones Científicas De Investigación

Catalytic Applications in Synthesis Quinoxaline derivatives, closely related to 2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline, have been synthesized using innovative catalytic methods. For instance, silica bonded S-sulfonic acid has been utilized as a recyclable catalyst for synthesizing quinoxaline derivatives at room temperature, highlighting an environmentally friendly approach to producing these compounds with potential applications in drug development and materials science (Niknam, Saberi, & Mohagheghnejad, 2009).

Antibacterial Applications Quinoxaline derivatives have shown promise in antibacterial applications. A study on the green synthesis of novel quinoxaline sulfonamides demonstrated significant antibacterial activity against Staphylococcus spp. and Escherichia coli, suggesting their potential as therapeutic agents against bacterial infections (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Anticancer Activity The synthesis of sulfur-substituted quinolizidines and pyrido[1,2-a]azepines via ring-closing metathesis has been explored, indicating potential applications in the development of anticancer compounds. These studies contribute to the ongoing research in cancer treatment, where novel compounds are being investigated for their efficacy against various cancer cell lines (Chou, Liang, Lee, & Liu, 2007).

Development of Sulfa Drugs Research into novel azo-Sulpha drugs based on quinoxaline-2-one and quinoxaline-2-thione has been conducted, showcasing the synthesis and application of these compounds as antibacterial and antifungal agents. This work underlines the versatility of quinoxaline derivatives in developing new therapeutic drugs (Awad, 2007).

Fluorescent Probes Quinoxaline derivatives have been synthesized as blue-green fluorescent probes, demonstrating the utility of these compounds in materials science, particularly in the development of optical materials and sensors. The fluorescent properties of these compounds offer exciting possibilities for future applications in bioimaging and diagnostics (Bodke, Shankerrao, & Harishkumar, 2013).

Propiedades

IUPAC Name |

2-(azepan-1-yl)-3-[(4-chlorophenyl)methylsulfonyl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O2S/c22-17-11-9-16(10-12-17)15-28(26,27)21-20(25-13-5-1-2-6-14-25)23-18-7-3-4-8-19(18)24-21/h3-4,7-12H,1-2,5-6,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAIMDMKQFUVWNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2S(=O)(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Azepan-1-yl)-3-((4-chlorobenzyl)sulfonyl)quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)

![3,3-Dimethyl-4-[4-(4-methylsulfonylphenyl)phenyl]azetidin-2-one](/img/structure/B2439124.png)

![8-fluoro-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2439129.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-phenylethyl)propane-1-sulfonamide](/img/structure/B2439131.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)

![Ethyl 4-oxo-5-(thiophene-2-carbonylamino)-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2439140.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)